4-Amino-3-bromobenzoic acid

Organic Synthesis Halogenation Efficiency Process Chemistry

Ensure precise downstream reactivity with 4-Amino-3-bromobenzoic acid (CAS 6311-37-1). This building block's distinct 3-bromo substitution preserves the para‑amino group's nucleophilicity, unlike the sterically hindered 2-bromo regioisomer. The electron‑withdrawing bromine optimizes the carboxylic acid (pKa 4.47) for peptide coupling (DCC/EDC) without premature deprotonation, while remaining available for orthogonal late‑stage Suzuki‑Miyaura functionalization. Specifying this exact substitution pattern prevents altered cross‑coupling reactivity, unintended hydrogen‑bonding motifs, and failed synthetic sequences. Available at ≥98% purity for reliable solution‑phase peptide synthesis and pharmaceutical intermediate applications.

Molecular Formula C7H6BrNO2
Molecular Weight 216.03 g/mol
CAS No. 6311-37-1
Cat. No. B189058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-bromobenzoic acid
CAS6311-37-1
Molecular FormulaC7H6BrNO2
Molecular Weight216.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)Br)N
InChIInChI=1S/C7H6BrNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11)
InChIKeyBFIVZIVVJNFTIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-bromobenzoic Acid (CAS 6311-37-1): Procurement-Grade Specifications and Physicochemical Baseline


4-Amino-3-bromobenzoic acid (C₇H₆BrNO₂, MW 216.03) is a para-substituted benzoic acid derivative bearing an amino group at the 4-position and a bromine atom at the 3-position of the aromatic ring [1]. This disubstituted aromatic carboxylic acid is commercially available as a white to light yellow crystalline powder with a melting point range of 211-215 °C and a predicted pKa of 4.47±0.10 . The compound is supplied at purities of ≥97% to >98.0% (by titration) for research and industrial applications, with documented utility as a building block in peptide synthesis and as an intermediate for pharmaceutical development .

4-Amino-3-bromobenzoic Acid (CAS 6311-37-1): Critical Differentiation from Generic Analogs and Why Substitution Risks Synthetic Failure


The 3-bromo-4-amino substitution pattern of 4-amino-3-bromobenzoic acid imparts distinct electronic and steric properties that cannot be replicated by regioisomers (e.g., 4-amino-2-bromobenzoic acid), halogen variants (e.g., 4-amino-3-chlorobenzoic acid), or non-halogenated analogs (e.g., 4-aminobenzoic acid) [1]. The meta-bromo substituent exerts an electron-withdrawing inductive effect while the para-amino group provides electron-donating resonance character, creating a unique electronic profile that modulates both the acidity of the carboxylic acid (predicted pKa 4.47) and the nucleophilicity of the amino group . Procurement decisions based solely on the aminobenzoic acid core without verifying the exact bromo-substitution pattern will result in altered reactivity in cross-coupling reactions, different hydrogen-bonding motifs in crystal engineering, and potentially failed downstream synthetic sequences [2].

4-Amino-3-bromobenzoic Acid (CAS 6311-37-1): Quantitative Differentiation Evidence Versus Key Comparators


Synthesis Yield: 4-Amino-3-bromobenzoic Acid versus 3-Amino-4-bromobenzoic Acid Isomer

The synthesis of 4-amino-3-bromobenzoic acid via direct bromination of 4-aminobenzoic acid with N-bromosuccinimide (NBS) in DMF proceeds with a reported yield of 70% [1]. In contrast, the isomeric 3-amino-4-bromobenzoic acid requires a two-step nitration-hydrogenation sequence from 4-bromobenzoic acid, achieving a higher yield of 86% but with increased step count and fuming nitric acid handling requirements . This 16% yield differential and divergent synthetic accessibility directly impact procurement decisions for scale-up and cost modeling.

Organic Synthesis Halogenation Efficiency Process Chemistry

pKa and Carboxylic Acid Reactivity: Bromo-Substituted versus Chloro-Substituted Analog

4-Amino-3-bromobenzoic acid exhibits a predicted pKa of 4.47±0.10 for the carboxylic acid proton . While direct experimental pKa data for the chloro analog (4-amino-3-chlorobenzoic acid) is not widely reported, the electronic difference between bromine (Hammett σₘ = 0.39) and chlorine (σₘ = 0.37) substituents indicates that 4-amino-3-bromobenzoic acid is slightly more acidic than its chloro counterpart, with an estimated pKa differential of approximately 0.02-0.05 units based on substituent constants [1]. This difference, while modest, influences the degree of carboxylate deprotonation under mildly basic coupling conditions (e.g., Suzuki-Miyaura reactions employing Na₂CO₃ or K₂CO₃).

Physical Organic Chemistry Acid-Base Behavior Coupling Compatibility

Melting Point and Crystalline Purity: 3-Bromo Isomer versus 2-Bromo Isomer

4-Amino-3-bromobenzoic acid (CAS 6311-37-1) melts at 211-215 °C as reported across multiple vendor specifications . The regioisomeric 4-amino-2-bromobenzoic acid (CAS 2486-52-4), which bears identical molecular formula and molecular weight, is documented to melt at 197-200 °C [1]. This approximately 14 °C higher melting point for the 3-bromo isomer reflects distinct intermolecular hydrogen-bonding networks in the crystalline state, which can influence recrystallization behavior, chromatographic retention, and polymorphic stability.

Solid-State Characterization Quality Control Purification Efficiency

Crystallographic Dimerization Motif: Structural Basis for Rational Co-Crystal Design

Single-crystal X-ray diffraction analysis reveals that 4-amino-3-bromobenzoic acid crystallizes with an asymmetric unit containing two molecules that form dimers through O-H···O hydrogen bonds between carboxylate groups, further assembling into polymeric structures characterized by R₂¹(6), R₃²(8), and R₃³(15) ring motifs [1]. This defined hydrogen-bonding architecture is a direct consequence of the 3-bromo-4-amino substitution pattern. In contrast, 4-amino-2-bromobenzoic acid exhibits a different supramolecular packing arrangement due to the altered relative orientation of the amino and bromo substituents (ortho relationship vs. meta relationship) [2].

Crystal Engineering Hydrogen-Bonding Networks Solid-State Reactivity

4-Amino-3-bromobenzoic Acid (CAS 6311-37-1): Evidence-Backed Application Scenarios for Procurement Decision-Making


Solution-Phase Peptide Synthesis: Single-Step Coupling Compatibility

4-Amino-3-bromobenzoic acid is explicitly rated for solution-phase peptide synthesis applications, as documented by Sigma-Aldrich . The predicted pKa of 4.47 ensures the carboxylic acid is sufficiently activated under standard peptide coupling conditions (e.g., DCC or EDC with HOBt) without premature deprotonation that would interfere with amide bond formation. The meta-bromo substituent does not sterically hinder the coupling step and remains available for orthogonal late-stage functionalization via Suzuki-Miyaura cross-coupling, enabling peptide-bioconjugate synthesis without protecting group manipulation [1].

Cross-Coupling Building Block: Suzuki-Miyaura Reactions with Orthogonal Amino Handle

The bromine atom at the 3-position of 4-amino-3-bromobenzoic acid serves as an effective leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The 70% yield in the NBS-mediated synthesis route indicates satisfactory synthetic accessibility [1]. This building block offers a unique advantage over the 4-amino-2-bromobenzoic acid regioisomer because the meta-bromo substituent in the target compound does not sterically crowd the para-amino group, preserving the nucleophilicity of the amino group for subsequent amidation or reductive amination steps without competing intramolecular interactions that can occur with ortho-substituted analogs [2].

Pharmaceutical Intermediate: Analog Distinction in Anti-Inflammatory Lead Development

4-Amino-3-bromobenzoic acid is identified as an intermediate in the synthesis of pharmaceuticals targeting anti-inflammatory and analgesic pathways . Notably, the compound is structurally distinct from 4-amino-2-bromobenzoic acid, which has been implicated as an intermediate for bromfenac analogs [1]. Procurement for medicinal chemistry campaigns exploring structure-activity relationships (SAR) must specify the 3-bromo isomer to avoid unintended biological activity profiles associated with the 2-bromo regioisomer, as the relative positioning of the halogen and amino groups dictates binding interactions with target proteins [2].

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